molecular formula C20H18N2O6S B2871882 methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate CAS No. 1795442-28-2

methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate

Cat. No.: B2871882
CAS No.: 1795442-28-2
M. Wt: 414.43
InChI Key: ZJPXFAWFMZGZSB-UHFFFAOYSA-N
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Description

Methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate is a structurally complex small molecule featuring:

  • A benzoate ester core (methyl ester at position 4 of the benzene ring).
  • Formamido-carbamoyl linkage, connecting the benzoate to a thiophen-2-ylmethyl group.
  • Thiophene ring substituted at position 5 with a hydroxymethyl group attached to a furan-2-yl moiety.

Comparisons must rely on structurally analogous compounds.

Properties

IUPAC Name

methyl 4-[[2-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6S/c1-27-20(26)12-4-6-13(7-5-12)22-19(25)18(24)21-11-14-8-9-16(29-14)17(23)15-3-2-10-28-15/h2-10,17,23H,11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPXFAWFMZGZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. The final step involves esterification to introduce the methyl benzoate group. Common reagents used in these reactions include acyl chlorides, amines, and esterification agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key structural analogs and their properties are summarized below:

Compound Core Structure Substituents Key Data Source
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Benzoate ester + thiadiazole Thiadiazole with phenylcarbamoyl group MW: 369.4; No bioactivity data provided
5an (Dihydrothiophene ureidoformamide) Dihydrothiophene + ureidoformamide 3-Phenyl, 4-cyano, carboxamide Mp: 284–285°C; IR/NMR data confirm H-bonding networks
4f (5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione) Pyrimidine-dione + thiazole 2-Aminothiazole, 4-nitrophenyl Mp: 206–208°C; HRMS: [M+H]+ = 458.1
6l (Substituted 1,2,4-triazole) 1,2,4-Triazole + thiophene 4-Methoxyphenyl, trifluoromethyl furan Mp: 125–128°C; 93% yield; HRMS confirmed
Methyl [3-(phenylcarbamoyl)furan-2-yl]acetate Furan + carbamoyl Phenylcarbamoyl, acetate ester Synthesized via carbodiimide-mediated coupling

Key Comparison Points

Heterocyclic Systems :

  • The thiophene-furan-hydroxymethyl motif in the target compound is unique compared to analogs with single heterocycles (e.g., thiadiazole in , thiazole in ). This dual heterocyclic system may enhance π-π stacking interactions but reduce solubility compared to simpler analogs.
  • The furan-hydroxymethyl group shares similarity with methyl [3-(phenylcarbamoyl)furan-2-yl]acetate , suggesting synthetic routes may involve carbamoylation or esterification.

Physical Properties :

  • High melting points (e.g., 284°C for 5an ) in ureidoformamides are attributed to intermolecular H-bonding. The target compound’s formamido-carbamoyl groups likely confer similar thermal stability.
  • Thiophene-containing compounds (e.g., 6l ) exhibit moderate melting points (125–128°C), indicating that the thiophene-furan system may lower thermal stability compared to purely aromatic systems.

Spectroscopic Data :

  • NMR : Carbamoyl protons in 5an resonate at δ 10.2–10.5 ppm (1H NMR) , consistent with the target compound’s formamido group.
  • HRMS : Analogs like 4f and 6l show precise molecular ion peaks ([M+H]+), a critical benchmark for confirming the target’s molecular weight (estimated ~450–500 Da).

Synthetic Routes :

  • The benzoate ester could be synthesized via Fischer esterification, as seen in methyl 2-(4-bromophenyl)acetate .
  • The thiophene-furan-hydroxymethyl moiety may require multi-step condensation, similar to the coupling of furan carbamoyls in .

Bioactivity Considerations: Triazoles (e.g., 6l ) and thiadiazoles (e.g., LS-03205 ) are often bioactive as enzyme inhibitors.

Biological Activity

Methyl 4-{[({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)carbamoyl]formamido}benzoate is a complex organic compound that belongs to the class of thiophene and furan derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C17H16N2O4S2\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_2

This compound features a complex structure with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research has shown that compounds with furan and thiophene moieties exhibit significant anticancer properties. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, the IC50 values against HeLa cells were reported, demonstrating the potential of these compounds in cancer treatment.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
8cHeLa62.37
1HepG264.00
8aVero143.64

The presence of specific functional groups, such as amide linkages, has been correlated with increased anticancer activity, suggesting that structural modifications can enhance efficacy against cancer cells .

Antibacterial Activity

The antibacterial properties of this compound are noteworthy, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus500.00
8cEscherichia coli250.00
Bacillus subtilis250.00

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .

Case Studies

  • Cytotoxicity Studies : A series of derivatives were synthesized and tested for cytotoxicity against HeLa and HepG2 cell lines using the MTT assay. The results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives exhibited varying degrees of antimicrobial activity against pathogenic bacteria, with some compounds showing MIC values as low as 1 µg/mL against Staphylococcus aureus .

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